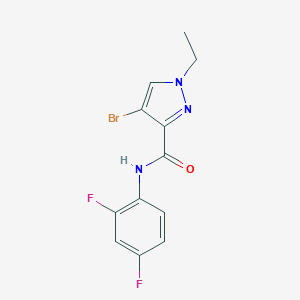
4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BDF 8634, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit interesting properties that make it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, this compound 8634 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and cell proliferation. In neurons, this compound 8634 has been found to modulate the release of neurotransmitters by interacting with presynaptic voltage-gated calcium channels. In immune cells, this compound 8634 has been found to inhibit the activity of the transcription factor NF-kappaB, which plays a role in regulating the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound 8634 has been found to exhibit various biochemical and physiological effects, depending on the research application. In cancer cells, this compound 8634 has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, this compound 8634 has been found to enhance synaptic transmission and protect against oxidative stress-induced damage. In immune cells, this compound 8634 has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 in lab experiments is its ability to exhibit potent and selective activity against various cellular targets. This makes it a valuable tool for studying the mechanisms of various biological processes and for developing new therapeutic agents. However, one limitation of using this compound 8634 is its potential toxicity and side effects, which can affect the interpretation of experimental results and limit its clinical applications.
Direcciones Futuras
There are several future directions for research involving 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634. One direction is to further elucidate its mechanism of action and its potential applications in various scientific research fields. Another direction is to develop new analogs of this compound 8634 with improved potency and selectivity for specific cellular targets. Additionally, more studies are needed to evaluate the safety and efficacy of this compound 8634 in preclinical and clinical trials, which could lead to its eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 involves a series of chemical reactions that start with the condensation of 2,4-difluoroaniline and ethyl acetoacetate to form 2,4-difluorophenyl-1-ethyl-3-oxobutylamine. This intermediate is then reacted with hydrazine hydrate and 4-bromo-3-nitrobenzoic acid to yield the final product, this compound 8634.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound 8634 has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neuroscience, this compound 8634 has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, this compound 8634 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C12H10BrF2N3O |
|---|---|
Peso molecular |
330.13 g/mol |
Nombre IUPAC |
4-bromo-N-(2,4-difluorophenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrF2N3O/c1-2-18-6-8(13)11(17-18)12(19)16-10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3,(H,16,19) |
Clave InChI |
VSFZEJFXSMBQJK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)F)F)Br |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)F)F)Br |
Solubilidad |
18.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280071.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280074.png)
![4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280076.png)
![methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280078.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(3-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280080.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280091.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280094.png)
